Hex-2-ynoyl chloride
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Overview
Description
Hex-2-ynoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is notable for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-2-ynoyl chloride can be synthesized through the reaction of hex-2-ynoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the hex-2-ynoic acid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of hex-2-ynoic acid to a reactor containing thionyl chloride, with efficient removal of the by-products (SO2 and HCl) to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Hex-2-ynoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hex-2-ynoic acid and hydrochloric acid.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen, halogens, or other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under ambient conditions.
Addition Reactions: Catalysts such as palladium or platinum are used for hydrogenation, while halogens (e.g., bromine) are used for halogenation.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Hex-2-ynoic Acid: Formed from hydrolysis.
Dihalides or Hydrogenated Products: Formed from addition reactions.
Scientific Research Applications
Hex-2-ynoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through acylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of hex-2-ynoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.
Molecular Targets and Pathways:
Nucleophilic Sites: this compound targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in alcohols.
Pathways: The acylation reactions can modify the structure and function of biomolecules, potentially altering their biological activity.
Comparison with Similar Compounds
Hex-2-ynoyl chloride can be compared with other acyl chlorides, such as:
Hexanoyl Chloride: Similar in structure but lacks the triple bond, making it less reactive in certain addition reactions.
Hex-2-enoyl Chloride: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Pent-2-ynoyl Chloride: Shorter carbon chain, which can affect its physical properties and reactivity.
Uniqueness: this compound’s unique feature is the presence of both an acyl chloride group and a triple bond, which provides a combination of reactivity that is not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C6H7ClO |
---|---|
Molecular Weight |
130.57 g/mol |
IUPAC Name |
hex-2-ynoyl chloride |
InChI |
InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-3H2,1H3 |
InChI Key |
FRVMOYIBZNVRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(=O)Cl |
Origin of Product |
United States |
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